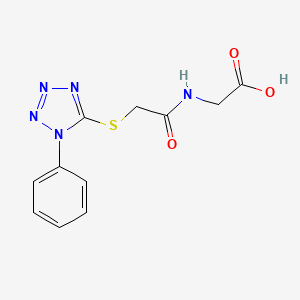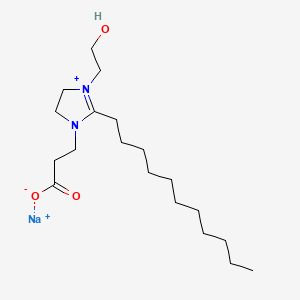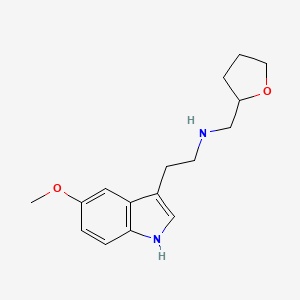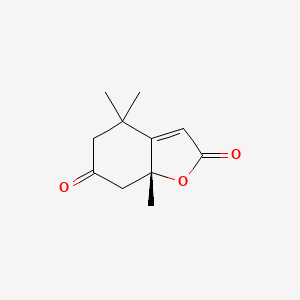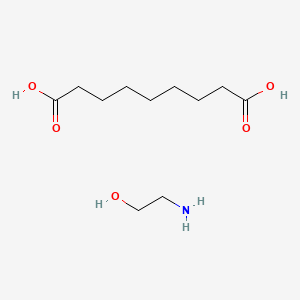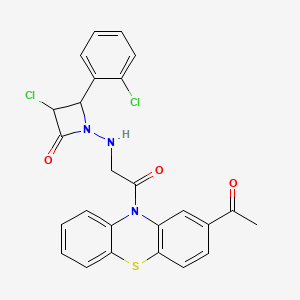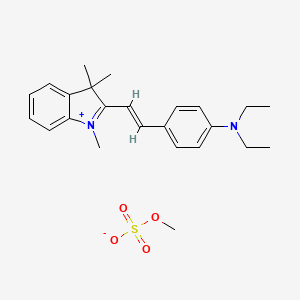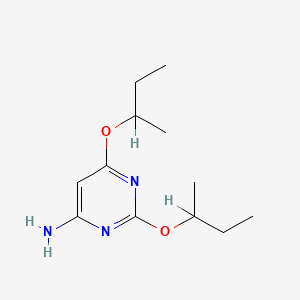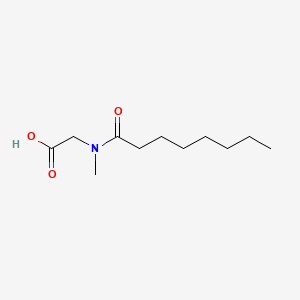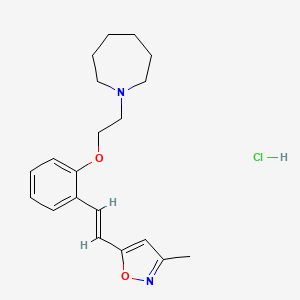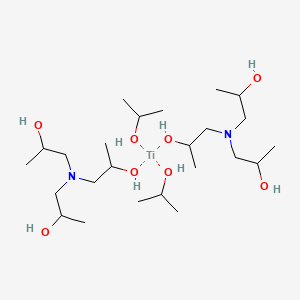
Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium is a complex titanium compound It is characterized by the presence of titanium coordinated with nitrilotris(propan-2-olato) ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with nitrilotris(propan-2-ol) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. additional steps such as purification and crystallization are often employed to ensure the compound meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium species.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium-ligand complexes.
Scientific Research Applications
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium exerts its effects involves the interaction of the titanium center with various molecular targets. The nitrilotris(propan-2-olato) ligands can facilitate the coordination of the titanium center with other molecules, leading to catalytic activity. The specific pathways involved depend on the application and the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: A simpler titanium compound used in similar applications.
Titanium dioxide: A well-known titanium compound with extensive applications in materials science and catalysis.
Titanium(IV) chloride: Another titanium compound used as a precursor in various chemical reactions.
Uniqueness
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over the coordination environment of the titanium center.
Properties
CAS No. |
71501-07-0 |
|---|---|
Molecular Formula |
C24H58N2O8Ti |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;propan-2-ol;titanium |
InChI |
InChI=1S/2C9H21NO3.2C3H8O.Ti/c2*1-7(11)4-10(5-8(2)12)6-9(3)13;2*1-3(2)4;/h2*7-9,11-13H,4-6H2,1-3H3;2*3-4H,1-2H3; |
InChI Key |
AUFDAZXOGYDDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(CN(CC(C)O)CC(C)O)O.CC(CN(CC(C)O)CC(C)O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



